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Compound of Interest

Compound Name: Enkephalin-met, ala(2)-

Cat. No.: B1671299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by

[D-Ala2]-Met-enkephalin, a synthetic analog of the endogenous opioid peptide Met-enkephalin.

This potent agonist exhibits high affinity for both mu (µ) and delta (δ) opioid receptors, making it

a critical tool for research in analgesia, neurobiology, and pharmacology.[1] Its resistance to

enzymatic degradation allows for more stable and prolonged experimental observations

compared to its endogenous counterpart.[2][3]

Core Signaling Pathways
[D-Ala2]-Met-enkephalin primarily elicits its cellular effects through the activation of G-protein

coupled receptors (GPCRs), specifically the µ and δ opioid receptors.[1] Upon binding, these

receptors trigger a cascade of intracellular events, broadly categorized into G-protein

dependent and β-arrestin dependent pathways.

G-Protein Dependent Signaling
The canonical signaling pathway for µ and δ opioid receptors involves coupling to inhibitory G-

proteins (Gi/Go).[2] This interaction leads to the dissociation of the Gα and Gβγ subunits, which

then modulate the activity of various downstream effectors.

The primary consequence of Gi/Go activation is the inhibition of adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of
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protein kinase A (PKA) and modulates the phosphorylation state of numerous target proteins.

Simultaneously, the released Gβγ subunits can directly interact with and modulate the activity

of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium

(GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition

of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[4]

Furthermore, opioid receptor activation can stimulate the mitogen-activated protein kinase

(MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[5] This activation

can be mediated by both Gα and Gβγ subunits through various intermediates, including protein

kinase C (PKC) and Src kinase.[5][6]

Cell Membrane

G-Protein Cycle

Downstream Effectors

[D-Ala2]-Met-enkephalin μ/δ Opioid Receptor
Binds

Gi/Go Protein
Activates

Gαi/o

Gβγ

Adenylyl CyclaseInhibits

↑ GIRK ChannelsActivates

↓ Ca²⁺ Channels
Inhibits

↑ MAPK/ERK Pathway

Activates

↓ cAMP ↓ PKA

Click to download full resolution via product page

Caption: G-Protein Dependent Signaling Cascade.

β-Arrestin Dependent Signaling
Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor

kinases (GRKs), β-arrestin proteins are recruited to the intracellular domain of the opioid
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receptor.[7] This interaction sterically hinders further G-protein coupling, leading to receptor

desensitization.[8]

Beyond its role in desensitization, β-arrestin can act as a scaffold for various signaling proteins,

initiating a wave of G-protein independent signaling.[9] This can include the activation of the

MAPK/ERK pathway, albeit with different kinetics and downstream consequences compared to

G-protein mediated activation.[7] The recruitment of β-arrestin also plays a crucial role in

receptor internalization and subsequent recycling or degradation.
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Caption: β-Arrestin Dependent Signaling Pathway.

Quantitative Data
The following tables summarize key quantitative parameters for the interaction of Met-

enkephalin and its analogs with opioid receptors.

Table 1: Receptor Binding Affinities (Ki)
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Ligand Receptor Species
Tissue/Cell
Line

Ki (nM) Reference

Leu-

enkephalin
δ-Opioid --- --- 1.26 [10]

Leu-

enkephalin
µ-Opioid --- --- 1.7 [10]

Met-

enkephalin
δ-Opioid --- --- High Affinity [1]

Met-

enkephalin
µ-Opioid --- ---

Moderate

Affinity
[1]

Table 2: Functional Activity (IC50/EC50)

Ligand Assay Receptor Cell Line
IC50/EC50
(nM)

Reference

Leu-

enkephalin

analogs

cAMP

Inhibition
δ-Opioid --- 4.6 - 48 [10]

Leu-

enkephalin

analogs

cAMP

Inhibition
µ-Opioid --- 41 - 302 [10]

DADLE
β-arrestin 2

Recruitment
δ-Opioid ---

More

efficacious

than Leu-

enkephalin

[10]

DADLE
β-arrestin 2

Recruitment
µ-Opioid ---

More

efficacious

than Leu-

enkephalin

[10]

Experimental Protocols
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Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for opioid

receptors.
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Caption: Radioligand Binding Assay Workflow.

Methodology:
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Membrane Preparation: Cell membranes expressing the opioid receptor of interest are

prepared from cultured cells or animal brain tissue through homogenization and

centrifugation.[11][12]

Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of

a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors or [³H]DPDPE for δ-receptors)

and varying concentrations of the unlabeled test compound ([D-Ala2]-Met-enkephalin).[11]

[12] Non-specific binding is determined in the presence of a high concentration of an

unlabeled antagonist (e.g., naloxone).[11]

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap

the membranes with bound radioligand while allowing the unbound radioligand to pass

through.[11][12]

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation

counter.[11]

Data Analysis: The data are used to generate a competition binding curve, from which the

IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is

determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.[11]

cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit adenylyl cyclase activity.

Methodology:

Cell Culture: Cells stably expressing the opioid receptor of interest are cultured.

Stimulation: Cells are pre-treated with the test compound ([D-Ala2]-Met-enkephalin) at

various concentrations, followed by stimulation with forskolin to activate adenylyl cyclase.[2]

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a

commercially available kit, often based on competitive enzyme-linked immunosorbent assay

(ELISA) or fluorescence resonance energy transfer (FRET).
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Data Analysis: The concentration-response curve is plotted to determine the IC50 value for

the inhibition of forskolin-stimulated cAMP production.

MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway.

Methodology:

Cell Treatment: Cells are treated with [D-Ala2]-Met-enkephalin for various times and at

different concentrations.

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration in the lysates is determined.

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-

polyacrylamide gel electrophoresis and transferred to a membrane.

Immunodetection: The membrane is probed with a primary antibody specific for the

phosphorylated form of ERK (p-ERK) and a corresponding secondary antibody conjugated to

a detectable enzyme (e.g., horseradish peroxidase). The total ERK levels are also measured

as a loading control.

Detection and Analysis: The signal is detected using chemiluminescence, and the band

intensities are quantified to determine the fold-change in ERK phosphorylation relative to

untreated controls.[6]

β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor.

Methodology:

Assay Principle: A common method is the PathHunter assay, which utilizes enzyme fragment

complementation.[13] Cells are engineered to express the opioid receptor fused to one

fragment of β-galactosidase and β-arrestin fused to the other fragment.
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Cell Stimulation: Cells are stimulated with the test compound ([D-Ala2]-Met-enkephalin).[13]

Detection: Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme

fragments come into proximity, forming an active β-galactosidase enzyme. A substrate is

added that produces a chemiluminescent signal when cleaved by the active enzyme.[13]

Data Analysis: The luminescence is measured, and a concentration-response curve is

generated to determine the EC50 and Emax for β-arrestin recruitment.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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